(1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
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Properties
IUPAC Name |
1H-indol-2-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11-19-20-16(23-11)13-6-4-8-21(10-13)17(22)15-9-12-5-2-3-7-14(12)18-15/h2-3,5,7,9,13,18H,4,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULYMJWIPDGGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could affect multiple biochemical pathways.
Result of Action
Based on the known biological activities of indole derivatives, it’s likely that this compound could have a variety of effects at the molecular and cellular level.
Biological Activity
The compound (1H-indol-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone , with the CAS number 1219904-15-0, is a synthetic organic compound characterized by its unique structural features combining an indole moiety with a thiadiazole and piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄OS |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 1219904-15-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and thiadiazole structures. For instance, derivatives of 1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound exhibited growth inhibitory activity with an IC50 value that indicates potent efficacy. The mechanism involves cell cycle arrest at the G2/M phase, leading to apoptosis in treated cells .
- HepG2 Liver Cancer Cells : Similar derivatives have shown effective inhibition of cell proliferation, suggesting a broad spectrum of anticancer activity among related compounds .
Mechanistic Insights
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as a kinesin spindle protein (KSP) inhibitor, which is a target for anticancer therapy .
- Cell Signaling Modulation : It influences signaling pathways related to cell survival and proliferation by down-regulating key proteins such as MMP2 and VEGFA in cancer cells .
Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 and HepG2 cells using the MTT assay. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Study 2: Structure–Activity Relationship (SAR)
Research into the SAR of indole-thiadiazole hybrids revealed that modifications at the piperidine ring can enhance biological activity. For example, introducing lipophilic groups significantly improved anticancer efficacy against MCF-7 cells .
Comparative Analysis of Related Compounds
| Compound Name | Activity Type | IC50 Value |
|---|---|---|
| 3-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol)propanamide | Anticancer | 0.28 µg/mL |
| N-(5-cyclopropyl-1,3,4-thiadiazol)-3-(6-bromo-1H-indol)propanamide | Anticancer | Not specified |
| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | Anticancer | 9.6 µM |
Q & A
Q. Methodological Guidance
- Cross-Validation : Combine NMR, HRMS, and XRD to confirm structure. For example, XRD resolved tautomeric ambiguity in a related indole-thiadiazole hybrid .
- Dose-Response Curves : Replicate biological assays (n ≥ 3) to distinguish outliers. Use ANOVA with post-hoc tests (p <0.05) .
- Control Experiments : Compare with structurally validated analogs to identify assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
